molecular formula C8H9BrN2O4 B7868826 5-Bromo-2-(2-methoxyethoxy)-3-nitropyridine

5-Bromo-2-(2-methoxyethoxy)-3-nitropyridine

Cat. No.: B7868826
M. Wt: 277.07 g/mol
InChI Key: OUWKEGLQSVSSOI-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)-3-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 3rd position, and a 2-(2-methoxyethoxy) substituent at the 2nd position of the pyridine ring

Preparation Methods

The synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the 5th position of the pyridine ring.

    Etherification: The attachment of the 2-(2-methoxyethoxy) group to the 2nd position of the pyridine ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

5-Bromo-2-(2-methoxyethoxy)-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different oxidation states of the nitrogen atom.

Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(2-methoxyethoxy)-3-nitropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biological assays to study the interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the bromine atom and ether group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-2-(2-methoxyethoxy)-3-nitropyridine can be compared with other pyridine derivatives, such as:

    5-Bromo-2-(2-methoxyethoxy)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitro group.

    5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide: Contains a benzamide group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O4/c1-14-2-3-15-8-7(11(12)13)4-6(9)5-10-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWKEGLQSVSSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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